molecular formula C30H28Cl4N10O6Zn B1329912 Fast Corinth V zinc chloride double salt CAS No. 61966-14-1

Fast Corinth V zinc chloride double salt

Cat. No.: B1329912
CAS No.: 61966-14-1
M. Wt: 831.8 g/mol
InChI Key: VUFIPLOIANLIBR-UHFFFAOYSA-J
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Description

Biochemical Analysis

Biochemical Properties

Fast Corinth V zinc chloride double salt plays a significant role in biochemical reactions, particularly in the functionalization of carbon powder. This compound interacts with nitroazobenzene groups through a reduction process, modifying the carbon particle surface . The interactions primarily involve the formation of diazonium salts, which are key reagents in various biochemical assays. The compound’s ability to form stable diazonium salts makes it valuable in diagnostic assays and histology .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activities and gene expression patterns

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound forms stable diazonium salts, which can bind to various enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions result in changes in gene expression and cellular function, highlighting the compound’s significance in biochemical research and diagnostics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects and toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cellular environment.

Subcellular Localization

This compound exhibits specific subcellular localization, which is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

Fast Corinth V zinc chloride double salt is synthesized through a diazotization reaction. This involves the reaction of an aromatic amine with nitrous acid, resulting in the formation of a diazonium salt. The diazonium salt is then coupled with a phenol or an aromatic amine to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure high purity and yield of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Fast Corinth V zinc chloride double salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Fast Corinth V zinc chloride double salt is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific uses.

Properties

IUPAC Name

2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium;tetrachlorozinc(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H14N5O3.4ClH.Zn/c2*1-9-4-5-11(14(6-9)20(21)22)18-19-12-8-15(23-3)13(17-16)7-10(12)2;;;;;/h2*4-8H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFIPLOIANLIBR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl4N10O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

47300-91-4 (Parent)
Record name Fast Corinth V zinc chloride double salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601014991
Record name 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61966-14-1
Record name Fast Corinth V zinc chloride double salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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